molecular formula C20H24N2O B2357036 3-phenyl-N-(o-tolyl)azepane-1-carboxamide CAS No. 1705874-31-2

3-phenyl-N-(o-tolyl)azepane-1-carboxamide

Cat. No.: B2357036
CAS No.: 1705874-31-2
M. Wt: 308.425
InChI Key: PZRDFAAZOGIZLQ-UHFFFAOYSA-N
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Description

3-phenyl-N-(o-tolyl)azepane-1-carboxamide is a fascinating chemical compound with diverse applications in scientific research.

Scientific Research Applications

3-phenyl-N-(o-tolyl)azepane-1-carboxamide has significant applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.

    Industry: The compound is utilized in material synthesis, offering potential for creating new materials with unique properties.

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(o-tolyl)azepane-1-carboxamide typically involves the use of palladium-catalyzed reactions. One practical methodology is the Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with a broad reaction scope and carbon dioxide as the byproduct. The combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate has proven effective in forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(o-tolyl)azepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(o-tolyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, in medicinal applications, it may act as an inhibitor by binding to active sites of target enzymes, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Proheptazine: An opioid analgesic with similar structural features.

    N-aryl azepanes: A broader class of compounds with diverse applications in synthetic chemistry and biology.

Uniqueness

3-phenyl-N-(o-tolyl)azepane-1-carboxamide stands out due to its specific structural configuration, which allows for unique interactions with molecular targets

Properties

IUPAC Name

N-(2-methylphenyl)-3-phenylazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-9-5-6-13-19(16)21-20(23)22-14-8-7-12-18(15-22)17-10-3-2-4-11-17/h2-6,9-11,13,18H,7-8,12,14-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRDFAAZOGIZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCCC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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